molecular formula C14H18N4NaO5S2+ B12716426 Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate CAS No. 59672-31-0

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate

Cat. No.: B12716426
CAS No.: 59672-31-0
M. Wt: 409.4 g/mol
InChI Key: SAACEOHXOYIJFT-UHFFFAOYSA-N
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Description

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulphonyl group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate typically involves multiple steps, starting with the preparation of 4,6-dimethyl-2-pyrimidinamine. This intermediate is then reacted with sulphonyl chloride to introduce the sulphonyl group. The final step involves the reaction with ethanesulphonate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A simpler analog with similar structural features but lacking the sulphonyl and ethanesulphonate groups.

    4,6-Dimethyl-2-pyrimidinamine: Another related compound with similar core structure but different functional groups.

Uniqueness

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulphonyl and ethanesulphonate groups makes it a versatile compound with a wide range of applications in various fields .

Properties

CAS No.

59672-31-0

Molecular Formula

C14H18N4NaO5S2+

Molecular Weight

409.4 g/mol

IUPAC Name

sodium;1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethanesulfonic acid

InChI

InChI=1S/C14H18N4O5S2.Na/c1-9-8-10(2)16-14(15-9)18-24(19,20)13-6-4-12(5-7-13)17-11(3)25(21,22)23;/h4-8,11,17H,1-3H3,(H,15,16,18)(H,21,22,23);/q;+1

InChI Key

SAACEOHXOYIJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)C.[Na+]

Origin of Product

United States

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